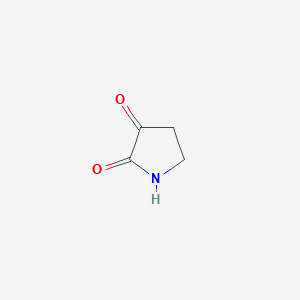
2,6-Dichloropyrazine 1-oxide
概要
説明
2,6-Dichloropyridine 1-oxide is a chemical compound with the molecular formula C5H3Cl2NO . It has a molecular weight of 163.989 . The compound is also known by other synonyms such as 2,6-dichloro-1-oxidopyridin-1-ium .
Synthesis Analysis
The synthesis of 2,6-Dichloropyrazine 1-oxide related compounds has been reported in various studies . For instance, 2,6-diamino-3,5-dinitropyrazine-1-oxide (ANPZO), an insensitive high explosive, has been prepared at pilot plant scale by an improved method . The synthesis is a three-step reaction sequence from the commercially available starting material, 2,6-dichloropyrazine, with an overall yield of 36% .Molecular Structure Analysis
The molecular structure of 2,6-Dichloropyrazine 1-oxide consists of a pyrazine ring with two chlorine atoms and one oxygen atom . The exact mass of the molecule is 162.959167 .Physical And Chemical Properties Analysis
2,6-Dichloropyridine 1-oxide has a density of 1.5±0.1 g/cm3 . It has a boiling point of 344.2±22.0 °C at 760 mmHg . The melting point of the compound is 138-142ºC (lit.) . The flash point is 162.0±22.3 °C .科学的研究の応用
1. Synthesis of Heat Resistant Explosive LLM-105
2,6-Dichloropyrazine 1-oxide is a key starting material in the synthesis of a heat-resistant explosive known as 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). The synthesis involves methoxylation, nitration, amination, and oxidation processes, resulting in a notable overall yield of 60.2%. The compound's thermodynamic properties, such as heat capacity and entropy, have been studied extensively, highlighting its stability over a wide temperature range (Wang Bozhou, 2013) Wang Bozhou, 2013.
2. Development of Green Oxidation Processes
2,6-Dichloropyrazine 1-oxide has been used in the development of environmentally friendly oxidation processes. A novel catalytic system involving protonated peroxotungstate combined with chitosan was developed for the synthesis of various pyrazine derivatives, including 2,6-dichloropyrazine 1-oxide. This method eliminates the need for harmful chemicals like trifluoracetic acid, representing a significant step towards greener chemical synthesis (Jie-Jun Zhu et al., 2016) Jie-Jun Zhu et al., 2016.
3. Improvement in Synthesis Techniques
The synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide, using 2,6-dichloropyrazine as a substrate, has seen improvements in its oxidation process. A new catalytic system using peroxotungstate immobilized into cross-linked chitosan with superparamagnetic Fe3O4 core has been employed. This process achieved yields ranging from 60% to 73%, showcasing an advancement in synthetic methodologies (Zhao Xuejin, 2014) Zhao Xuejin, 2014.
4. Electronic Absorption Spectroscopy Studies
The electronic absorption spectrum of 2,6-dichloropyrazine has been analyzed, revealing insights into the vibronic interactions between excited states of the molecule. This research is significant in understanding the photophysical properties of chlorinated pyrazines and their derivatives (N. Ayachit et al., 1986) N. Ayachit et al., 1986.
5. Analysis of Molecular Structures and Spectroscopy
Extensive studies have been conducted on the molecular structure and vibrational spectroscopy of 2,6-dichloropyrazine and its derivatives. Techniques such as FT-IR and FT-Raman spectroscopy, along withdensity functional theory, have been utilized to analyze the vibrational wavenumbers and molecular properties. These studies are crucial for understanding the fundamental characteristics of the molecule and its potential applications in various fields (M. Prasad et al., 2013) M. Prasad et al., 2013.
6. Vibrational Spectroscopic and Quantum Chemical Study
The chlorine substitution effect on pyrazine has been studied through vibrational spectroscopy and quantum chemical calculations. This research provides valuable insights into the effects of chlorination on pyrazine's ring geometry and fundamental frequencies, enhancing our understanding of the molecular interactions in such compounds (Henrietta Endrédi et al., 2003) Henrietta Endrédi et al., 2003.
7. Exploration of Phase and Molecular Structures
Studies have been conducted on the equations of state and molecular structures of derivatives like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), which involve 2,6-dichloropyrazine 1-oxide. These studies examine phase stability, thermodynamic parameters, and molecular geometry, contributing to the understanding of the material's properties under various conditions (J. Gump et al., 2011) J. Gump et al., 2011.
Safety And Hazards
特性
IUPAC Name |
2,6-dichloro-1-oxidopyrazin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-1-7-2-4(6)8(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTRHJAWFXBKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C([N+](=C(C=N1)Cl)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495072 | |
| Record name | 2,6-Dichloro-1-oxo-1lambda~5~-pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyrazine 1-oxide | |
CAS RN |
61655-70-7 | |
| Record name | Pyrazine, 2,6-dichloro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61655-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-1-oxo-1lambda~5~-pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)


